molecular formula C18H15NO7 B11529911 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B11529911
M. Wt: 357.3 g/mol
InChI Key: QHGYBWFVFTZROJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structure and diverse applications. This compound features a dioxane ring fused with a furan ring, which is further substituted with a nitrophenyl group. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) in the presence of a base. The reaction conditions often involve the use of ionic liquids to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and dioxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups like amino, hydroxyl, or halogen groups.

Scientific Research Applications

2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis.

    5-(2-Nitrophenyl)furan-2-carbaldehyde: Shares the nitrophenyl and furan moieties.

    2,2-Dimethyl-5-[(5-methyl-furan-2-yl)methylidene]-1,3-dioxane-4,6-dione: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO7

Molecular Weight

357.3 g/mol

IUPAC Name

2,2-dimethyl-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C18H15NO7/c1-10-4-5-11(19(22)23)8-13(10)15-7-6-12(24-15)9-14-16(20)25-18(2,3)26-17(14)21/h4-9H,1-3H3

InChI Key

QHGYBWFVFTZROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(OC3=O)(C)C

Origin of Product

United States

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